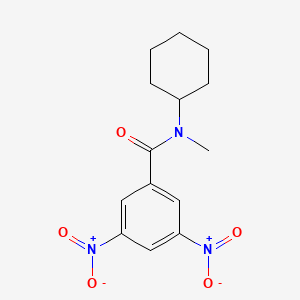

N-cyclohexyl-N-methyl-3,5-dinitrobenzamide

Description

N-Cyclohexyl-N-methyl-3,5-dinitrobenzamide is a benzamide derivative featuring a 3,5-dinitro-substituted benzene ring and an amide group substituted with cyclohexyl and methyl groups. Its structure combines aromatic nitro groups with bulky cycloaliphatic substituents, influencing its physicochemical properties and biological interactions. The compound’s stereoelectronic features, such as the dihedral angle between the benzene and amide groups, affect its molecular packing and stability .

Properties

IUPAC Name |

N-cyclohexyl-N-methyl-3,5-dinitrobenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17N3O5/c1-15(11-5-3-2-4-6-11)14(18)10-7-12(16(19)20)9-13(8-10)17(21)22/h7-9,11H,2-6H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HEIFWSRFRSDNHE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1CCCCC1)C(=O)C2=CC(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17N3O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclohexyl-N-methyl-3,5-dinitrobenzamide typically involves the reaction of 3,5-dinitrobenzoic acid with N-cyclohexyl-N-methylamine. The reaction is carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond . The reaction conditions generally include:

- Solvent: Dichloromethane (DCM) or tetrahydrofuran (THF)

- Temperature: Room temperature to 40°C

- Reaction time: 12-24 hours

Industrial Production Methods

This would include optimizing reaction conditions, using larger reactors, and ensuring proper purification techniques to obtain the desired product in high yield and purity .

Chemical Reactions Analysis

Types of Reactions

N-cyclohexyl-N-methyl-3,5-dinitrobenzamide undergoes various chemical reactions, including:

Reduction: The nitro groups can be reduced to amines using reducing agents such as hydrogen gas with a palladium catalyst or iron powder with hydrochloric acid.

Common Reagents and Conditions

Reduction: Hydrogen gas with palladium on carbon (Pd/C) or iron powder with hydrochloric acid.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products Formed

Reduction: The major products are the corresponding amines, N-cyclohexyl-N-methyl-3,5-diaminobenzamide.

Substitution: The major products depend on the nucleophile used, resulting in various substituted benzamides.

Scientific Research Applications

Chemistry

N-cyclohexyl-N-methyl-3,5-dinitrobenzamide serves as a reagent in organic synthesis. It is utilized as a precursor for synthesizing more complex molecules due to its reactive nitro groups, which can be transformed into various functional groups through reduction or substitution reactions.

The compound has been investigated for its potential antimicrobial properties , particularly against fungal pathogens such as Candida species. Research indicates that derivatives of 3,5-dinitrobenzoic acid exhibit significant antifungal activity, with minimum inhibitory concentrations (MIC) demonstrating efficacy against various strains .

Table 1: Antifungal Activity of Derivatives

| Compound | MIC (µg/mL) | Target Organism |

|---|---|---|

| Ethyl 3,5-dinitrobenzoate | 125 | Candida albicans |

| Ethyl 3,5-dinitrobenzoate | 100 | Candida krusei |

| Ethyl 3,5-dinitrobenzoate | 500 | Candida tropicalis |

Medical Applications

Research is ongoing to explore the therapeutic potential of this compound in treating bacterial infections and other diseases. Its mechanism of action involves disrupting microbial cell membranes and interfering with essential cellular processes . Additionally, studies have indicated its potential role as an inhibitor in metabolic pathways relevant to diseases such as tuberculosis .

Industrial Uses

In industrial settings, this compound is employed in the development of specialty chemicals and materials, including polymers and coatings. Its ability to serve as an intermediate in chemical manufacturing processes enhances its value in industrial applications .

Case Study 1: Antifungal Activity Assessment

A study conducted on a series of dinitrobenzamide derivatives assessed their antifungal activity against Candida species using microdilution methods. The results indicated that certain derivatives exhibited potent antifungal effects with low MIC values, highlighting the potential for developing new antifungal agents based on the dinitrobenzamide scaffold .

Case Study 2: Mechanistic Insights into Antimicrobial Action

Research exploring the mechanism of action revealed that the nitro groups in this compound contribute significantly to its antimicrobial activity by generating reactive intermediates that interact with biological molecules. This study provides insights into how modifications to the compound's structure can enhance its efficacy against target pathogens .

Mechanism of Action

The mechanism of action of N-cyclohexyl-N-methyl-3,5-dinitrobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro groups can participate in redox reactions, while the amide bond and aromatic ring can engage in hydrogen bonding and π-π interactions with target molecules . These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Physical and Chemical Properties

Alkyl and Cycloalkyl Substituents

- N-Methyl-3,5-dinitrobenzamide : Lacking a cyclohexyl group, this analog exhibits weaker intermolecular interactions due to reduced steric bulk. Binding constant measurements (e.g., with aromatic receptors) show standard deviations of 0.0039 ppm in chemical shift changes, reflecting moderate binding affinity .

- N,N-Dicyclohexyl-3,5-dinitrobenzamide: The dual cyclohexyl groups enhance molecular rigidity, leading to a dihedral angle of 61.9° between the benzene and amide moieties. Strong C=O···Nitro interactions (O⋯N distance: 2.786 Å) promote dimeric crystal packing, increasing melting points and reducing solubility compared to mono-alkylated analogs .

- Synthesized via nucleophilic substitution, it is characterized by $^{1}$H/$^{13}$C NMR and HPLC .

Aromatic Ring Modifications

- 2-Methyl-3,5-dinitrobenzamide (Dinitolmide) : A methyl group at the benzene 2-position lowers the occupational hazard index (0.32 vs. 1.0 for formaldehyde) due to reduced reactivity .

- 2-Hydroxy-3,5-dinitrobenzamide: The hydroxyl group introduces hydrogen bonding, improving aqueous solubility. This analog demonstrates anticancer activity in mammary carcinogenesis models, likely due to enhanced interaction with biological targets .

- Chlorinated Derivatives (e.g., 2,4-Dichloro-3,5-dinitrobenzamide) : Chlorine atoms increase electronegativity and toxicity, necessitating stringent safety protocols (GHS hazard classification) .

Antimycobacterial Activity

- N-Alkylphenyl-3,5-dinitrobenzamide Analogs : A scaffold study synthesized 43 derivatives, revealing that bulky substituents (e.g., cyclohexyl) improve efficacy against Mycobacterium tuberculosis (H37Rv strain). Steric bulk may enhance target binding or reduce metabolic degradation .

- N-Ethyl-3,5-dinitrobenzamide : Exhibits antifungal and antibacterial properties, with its ethyl group balancing lipophilicity and solubility .

Host-Guest Chemistry and Crystal Engineering

- N,N-Dicyclohexyl-3,5-dinitrobenzamide : Forms stable adducts with organic solvents (e.g., dioxane) via C=O···Nitro interactions, making it useful in molecular recognition and crystal engineering .

Therapeutic Potential

- 2-Hydroxy-3,5-dinitrobenzamide (HDNB) : Shows chemopreventive effects in rat mammary cancer models, likely via BaxBH3-mimetic apoptotic pathways .

Biological Activity

N-cyclohexyl-N-methyl-3,5-dinitrobenzamide is a compound of interest due to its potential biological activities, particularly in the fields of antimycobacterial and antifungal research. This article reviews the synthesis, biological evaluation, and mechanisms of action of this compound and its derivatives, drawing from diverse studies to provide a comprehensive overview.

Synthesis and Structural Characteristics

This compound belongs to the class of 3,5-dinitrobenzamide derivatives known for their varied biological activities. The synthesis typically involves the reaction of 3,5-dinitrobenzoic acid with cyclohexylamine and methylating agents. Structural characterization is often performed using techniques such as NMR spectroscopy and mass spectrometry.

Antimycobacterial Activity

A significant study highlighted the antimycobacterial properties of various 3,5-dinitrobenzamide derivatives, including this compound. The compound demonstrated notable activity against Mycobacterium tuberculosis (MTB), particularly against multidrug-resistant strains. The Minimum Inhibitory Concentration (MIC) values for related compounds were reported as low as 0.056–0.078 µg/mL, indicating strong efficacy in vitro against both drug-sensitive and resistant strains .

Antifungal Activity

In addition to its antimycobacterial properties, this compound has been evaluated for antifungal activity. A study on various dinitrobenzamide derivatives revealed that some exhibited potent antifungal effects against pathogens like Candida albicans. The mechanism of action was suggested to involve disruption of ergosterol synthesis in fungal cell membranes .

Case Study 1: Antimycobacterial Efficacy

A series of experiments conducted on this compound showed that modifications in the structure could lead to enhanced biological activity. For instance, certain derivatives were synthesized that exhibited improved MIC values compared to the parent compound. These findings underscore the importance of structure-activity relationships (SAR) in optimizing therapeutic efficacy against tuberculosis .

Case Study 2: Antifungal Mechanism Exploration

Another study focused on the antifungal properties of dinitrobenzamide derivatives demonstrated that compounds with specific structural features could inhibit fungal growth effectively. The research indicated that these compounds might exert their effects through multiple pathways, including interference with cell membrane integrity and inhibition of critical enzymatic processes involved in fungal metabolism .

Data Table: Biological Activity Summary

| Compound Name | Activity Type | MIC (µg/mL) | Target Pathogen |

|---|---|---|---|

| This compound | Antimycobacterial | 0.056–0.078 | Mycobacterium tuberculosis |

| Ethyl 3,5-dinitrobenzoate | Antifungal | 125 | Candida albicans |

| Propyl 3,5-dinitrobenzoate | Antifungal | 100 | Candida krusei |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.